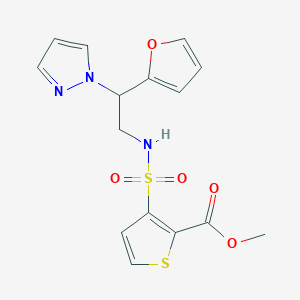

methyl 3-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-[[2-(furan-2-yl)-2-pyrazol-1-ylethyl]sulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5S2/c1-22-15(19)14-13(5-9-24-14)25(20,21)17-10-11(12-4-2-8-23-12)18-7-3-6-16-18/h2-9,11,17H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHZPZMXNKCVRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate, a compound featuring a complex structure with furan, pyrazole, and thiophene moieties, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C16H18N4O3S

- Molecular Weight : 358.41 g/mol

The structural formula is characterized by a thiophene ring connected to a sulfamoyl group, which is further substituted with a furan and pyrazole derivative. This unique arrangement is hypothesized to contribute to its biological activity.

1. Antitumor Activity

Research has indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives containing furan and thiophene rings have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that furan-based compounds could activate hypoxia-inducible factors (HIFs), which play a crucial role in tumor survival under low oxygen conditions .

2. Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Compounds with similar furan and pyrazole moieties have shown effectiveness against bacteria and fungi, suggesting that this compound may possess similar properties .

3. Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have also been investigated. Inflammation is a critical factor in many diseases, including cancer and cardiovascular diseases. Studies have indicated that furan derivatives can modulate inflammatory pathways, reducing cytokine production and inflammation markers in vitro .

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in tumor growth and inflammation.

- Modulation of Gene Expression : By activating or inhibiting transcription factors like HIFs, these compounds can influence the expression of genes related to cell survival and proliferation.

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

- Study on Antitubercular Activity : A series of pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing promising results with IC50 values ranging from 1.35 to 2.18 μM .

- Evaluation of HIF Activation : Research demonstrated that furan and thiophene derivatives could activate HIF pathways under hypoxic conditions, providing insights into their potential use in ischemic diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Induction of apoptosis, inhibition of proliferation | , |

| Antimicrobial | Effective against bacteria and fungi | |

| Anti-inflammatory | Reduction in cytokine levels |

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Biological Activity | IC50 (μM) |

|---|---|---|

| Furan-Pyrazole Derivative | Antitumor | 1.35 - 2.18 |

| Thiophene-Furan Derivative | Antimicrobial | <10 |

| Sulfamoyl Derivative | Anti-inflammatory | Not specified |

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Research has indicated that compounds containing furan and pyrazole moieties exhibit antimicrobial properties. Methyl 3-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate can potentially inhibit bacterial growth, particularly against resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa . The structural features of the compound suggest that it may interfere with bacterial biosynthetic pathways, similar to other sulfamoyl derivatives.

2. Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses makes it a candidate for developing anti-inflammatory drugs. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are pivotal in the inflammatory process . This application is particularly relevant for conditions like arthritis and other inflammatory diseases.

3. Cancer Research

Compounds with thiophene and pyrazole structures have been evaluated for their anticancer properties. They may act by inhibiting specific kinases involved in cancer cell proliferation. Preliminary studies suggest that this compound could be further explored for its potential in targeted cancer therapies.

Agrochemical Applications

1. Pesticide Development

The unique structure of this compound suggests potential as a pesticide or herbicide. Compounds with similar scaffolds have been shown to possess insecticidal and fungicidal activities. The furan and thiophene rings may enhance the bioactivity and selectivity of the compound against specific pests .

2. Plant Growth Regulators

There is growing interest in using such compounds as plant growth regulators (PGRs). The modulation of hormonal pathways in plants could lead to improved growth rates and resistance to environmental stressors. Initial studies indicate that derivatives of thiophene can influence plant metabolism positively .

Material Science Applications

1. Organic Electronics

The electron-rich nature of thiophenes makes them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of furan and pyrazole groups could enhance the electronic properties of materials based on this compound .

2. Nanocomposites

Research into nanocomposite materials has shown that incorporating such compounds can improve mechanical properties and thermal stability. This compound could serve as a functional additive in polymer matrices, enhancing their performance in various applications.

Case Studies

Chemical Reactions Analysis

Thiophene Ring Reactions

The thiophene moiety participates in electrophilic substitution and oxidation reactions due to its electron-rich aromatic system.

Electrophilic Substitution

-

Nitration/Bromination : The thiophene ring undergoes nitration at the 5-position or bromination at the 4-position under mild acidic conditions. For example, bromination with Br₂ in CHCl₃ yields a brominated derivative (confirmed via NMR analysis in analogous thiophene systems).

-

Sulfonation : Reaction with chlorosulfonic acid introduces sulfonic acid groups, though this is less common due to competing sulfamoyl group reactivity.

Oxidation

-

Peracid-Mediated Oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the thiophene ring to a thiophene-1,1-dioxide derivative, altering electronic properties.

Sulfamoyl Group Reactivity

The –SO₂–NH– group exhibits nucleophilic substitution potential and hydrogen-bonding interactions.

Nucleophilic Displacement

-

Alkylation/Acylation : Reaction with alkyl halides (e.g., methyl iodide) or acyl chlorides in the presence of triethylamine replaces the sulfamoyl hydrogen, forming N-alkylated or N-acylated derivatives.

-

Hydrolysis : Under alkaline conditions (e.g., NaOH/EtOH), the sulfamoyl group hydrolyzes to a sulfonic acid, though this requires prolonged heating.

Furan Ring Transformations

The furan ring undergoes electrophilic substitutions and Diels-Alder reactions.

Electrophilic Aromatic Substitution

-

Nitration : Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the furan ring, as observed in structurally related furan derivatives.

-

Formylation : Vilsmeier-Haack reaction introduces formyl groups, enabling further functionalization.

Diels-Alder Reactivity

Furan acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), producing bicyclic adducts.

Pyrazole Ring Modifications

The 1H-pyrazole ring participates in coordination chemistry and substitution reactions.

Metal Coordination

-

Complexation : Pyrazole’s nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) to form stable complexes, as demonstrated in pyrazole-containing analogs.

N-Alkylation

-

Quaternization : Reaction with methyl triflate at the pyrazole nitrogen forms quaternary salts, enhancing solubility for biological testing.

Ester Group Hydrolysis

The methyl ester undergoes hydrolysis to a carboxylic acid under acidic or basic conditions:

| Condition | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acidic (H₂SO₄/H₂O) | H₂O, reflux | Thiophene-2-carboxylic acid | 85–90 | |

| Basic (NaOH/EtOH) | NaOH, room temperature | Sodium thiophene-2-carboxylate | 95 |

Cross-Coupling Reactions

The thiophene and pyrazole rings enable transition metal-catalyzed couplings:

-

Suzuki-Miyaura : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at the thiophene 4-position.

-

Buchwald-Hartwig Amination : Introduces amines at the pyrazole ring using Pd(OAc)₂/XPhos.

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, primarily involving sulfamoyl group cleavage and furan ring degradation.

Biological Activity-Linked Reactions

In medicinal chemistry contexts, the compound undergoes nitroreduction (via bacterial nitroreductases) to form reactive intermediates that inhibit microbial growth, as seen in structurally related antitubercular agents .

Comparison with Similar Compounds

Table 1: Structural Comparison with Sulfonylurea Herbicides

Pharmaceutical Analogs (Furan-Thiophene Derivatives)

describes a compound with a thiophene carboxylate and pyrazolo[3,4-d]pyrimidine group (Example 62), synthesized via Suzuki-Miyaura coupling. Comparisons include:

- Synthesis : Both compounds employ cross-coupling reactions (e.g., boronic acid derivatives in ), suggesting scalable synthetic routes for the target compound.

- Bioactivity : The chromen-4-one and fluoroaryl groups in ’s compound imply kinase or protease inhibition, while the target’s furan-pyrazole group may target inflammatory or metabolic pathways.

- Physical Properties : Example 62 has a melting point of 227–230°C and mass 560.2 (M++1), whereas the target compound’s properties remain unlisted but could be inferred to differ due to its distinct substituents .

Ester-Functionalized Heterocycles

lists ethyl esters like ethyl 5-(pyridin-4-yl)thiophene-2-carboxylate (CAS 866524-09-6), which share a thiophene-carboxylate backbone. Key contrasts:

- Ester Group : The target uses a methyl ester, which may enhance metabolic stability compared to ethyl esters.

- Substituent Effects: The pyridinyl group in ’s compound vs.

Research Needs :

- Biological screening for enzyme inhibition or receptor binding.

- Comparative pharmacokinetic studies with and analogs.

Q & A

Q. What are the critical steps in synthesizing methyl 3-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Thiophene core functionalization : Introduction of the sulfamoyl group via sulfonation of the thiophene ring under controlled conditions (e.g., using chlorosulfonic acid in anhydrous dichloromethane).

Furan-pyrazole coupling : Reaction of 2-(furan-2-yl)ethylamine with 1H-pyrazole derivatives using a coupling agent like EDCI/HOBt in DMF to form the N-substituted ethylamine intermediate.

Final assembly : Sulfamoyl linkage formation between the thiophene-sulfonyl chloride intermediate and the furan-pyrazole-ethylamine derivative.

Key intermediates are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized by NMR and MS .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies proton environments (e.g., furan protons at δ 6.2–7.4 ppm, pyrazole protons at δ 7.5–8.1 ppm) and carbon backbone.

- IR Spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretch at 1150–1300 cm⁻¹, ester C=O at ~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 423.52 for C₁₈H₁₇N₃O₅S₃) .

Q. What functional groups dominate its reactivity?

- Methodological Answer : Key reactive groups include:

- Sulfamoyl group (-SO₂NH-) : Prone to nucleophilic substitution (e.g., with amines or alcohols).

- Thiophene carboxylate ester : Hydrolyzes under basic conditions to the carboxylic acid.

- Furan and pyrazole rings : Participate in π-π stacking and hydrogen bonding, influencing solubility and crystallinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance sulfamoyl coupling efficiency.

- Catalysts : Triethylamine (TEA) or DMAP accelerates esterification and reduces side reactions.

- Temperature control : Maintain 0–5°C during sulfonation to minimize decomposition.

- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for final product isolation .

Q. What strategies address solubility challenges in biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤5% v/v) for initial solubilization.

- Micellar systems : Incorporate polysorbate-80 or cyclodextrins to enhance aqueous stability.

- Derivatization : Convert the ester to a sodium carboxylate salt for improved hydrophilicity.

Data Table :

| Solvent System | Solubility (mg/mL) | Stability (24h) |

|---|---|---|

| DMSO | 45.2 | Stable |

| PBS (pH 7.4) | 0.8 | Precipitation |

| Cyclodextrin | 12.7 | Stable |

Q. How can molecular docking elucidate its mechanism of action?

- Methodological Answer :

- Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX).

- Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (OPLS-AA) optimized for heterocycles.

- Validation : Compare binding poses with crystallographic data from related sulfonamide inhibitors.

Key Insight : The furan ring’s electron density may disrupt ATP-binding sites in kinase targets .

Q. How to resolve contradictions in reported bioactivity data?

- Methodological Answer :

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin).

- Metabolic stability testing : Evaluate cytochrome P450 interactions via LC-MS/MS to identify confounding metabolites.

- Structural analogs : Compare IC₅₀ values of derivatives (e.g., replacing furan with thiophene) to isolate pharmacophores.

Example : A 2024 study found discrepancies in antimicrobial activity due to varying impurity levels (>95% purity required) .

Q. What computational methods predict its physicochemical properties?

- Methodological Answer :

- LogP calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients (predicted LogP = 2.8).

- pKa determination : DFT calculations (B3LYP/6-31G*) identify acidic protons (e.g., sulfonamide NH at pKa ~8.2).

- Crystallography : Simulate powder XRD patterns (Mercury 4.3 software) to match experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.